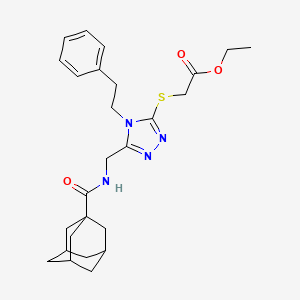

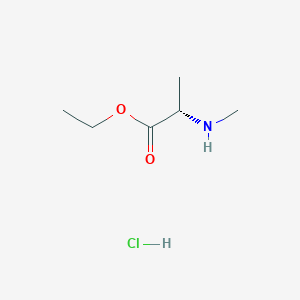

![molecular formula C12H14F3NO B2581736 Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine CAS No. 1095171-94-0](/img/structure/B2581736.png)

Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine

カタログ番号 B2581736

CAS番号:

1095171-94-0

分子量: 245.245

InChIキー: AGCRQQQGMZVHGC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyclopropyl compounds typically involves a cyclopropanation reaction . A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides . The Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides can give various substituted aryl cyclopropanes .Molecular Structure Analysis

A cyclopropyl group is a chemical structure derived from cyclopropane; it is typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .Chemical Reactions Analysis

The Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide produces cyclopropyl arenes in very good yields . The cross-coupling of other alkyl, cycloalkyl, and aryl Grignard reagents with aryl bromides under the same conditions gives the corresponding substituted arenes in good yields .Physical And Chemical Properties Analysis

3-(2,2,2-Trifluoroethoxy)propionitrile, a related compound, is a fluorinated nitrile compound with high oxidative stability, low volatility, and non-flammability . These properties may be similar in Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine.科学的研究の応用

Synthesis and Chemical Properties

- Synthesis of Spiro[cyclopropa[a]pyrrolizine]- and Spiro[3-azabicyclo[3.1.0]hexane]oxindoles : Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine is used in synthesizing spirooxindoles via a [3 + 2]-cycloaddition reaction. This process involves the generation of azomethine ylides and has potential in anticancer activity studies (Filatov et al., 2017).

- Cyclopropanation and C-H Insertion Reactions : This compound is relevant in metal carbenoid reactions, including cyclopropanation and C-H insertion, highlighting its significance in creating complex organic structures (Archambeau et al., 2015).

- N-Cyclopropylation of Cyclic Amides and Azoles : It's used in direct cyclopropyl transfer reactions, particularly in the preparation of N-cyclopropyl indoles and other nitrogenated compounds significant in pharmaceuticals (Gagnon et al., 2007).

Applications in Medicinal Chemistry

- Photoredox-catalyzed Oxo-amination of Aryl Cyclopropanes : Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine is involved in the construction of β-amino ketone derivatives, a process important for medicinal chemistry applications (Ge et al., 2019).

- Cytochrome P450-catalyzed Oxidation : This compound undergoes oxidation, leading to various metabolic products. Understanding this process is crucial for its potential therapeutic applications (Cerny & Hanzlik, 2006).

Advanced Organic Synthesis Techniques

- Enantioselective Cyclopropanation : It's used in enantioselective cyclopropanation of enals, showcasing its role in the synthesis of complex, chiral organic molecules (Meazza et al., 2016).

- Copper-Catalyzed Chan-Lam Cyclopropylation : The compound is instrumental in Chan-Lam cyclopropylation, leading to cyclopropyl aryl ethers and amine derivatives, important in synthesizing medicinal molecules (Derosa et al., 2018).

将来の方向性

特性

IUPAC Name |

N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]cyclopropanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)8-17-11-3-1-2-9(6-11)7-16-10-4-5-10/h1-3,6,10,16H,4-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCRQQQGMZVHGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=CC=C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

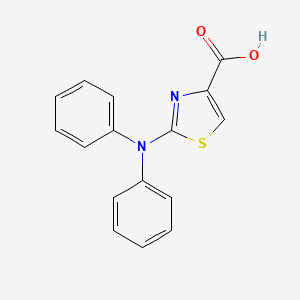

2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid

937601-81-5

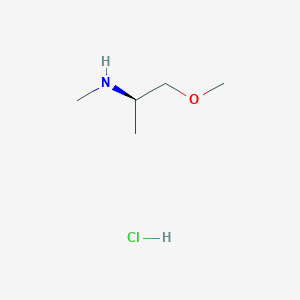

2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol

866030-06-0

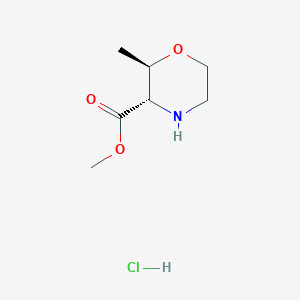

![2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol](/img/structure/B2581654.png)

![1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-(methoxymethyl)pyrrolidine-2-carboxamide](/img/structure/B2581656.png)

![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2581658.png)

![(6-bromo-2-methyl-2H-indazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2581661.png)

![(2E)-3-(3-fluorophenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2581666.png)

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-(4-methylbenzyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2581667.png)

![2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2581668.png)

![6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/no-structure.png)